Latrunculin A

Cell Morphology Cytoskeleton Potency

Latrunculin A (LAT-A) is a well-defined 16-membered marine macrolide derived from the Red Sea sponge Negombata magnifica. As an actin-binding compound, it is characterized by its ability to form a 1:1 stoichiometric complex with monomeric G-actin, thereby inhibiting its polymerization into filamentous F-actin.

Molecular Formula C22H31NO5S
Molecular Weight 421.6 g/mol
CAS No. 76343-93-6
Cat. No. B1674543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatrunculin A
CAS76343-93-6
SynonymsLatrunculin A;  Latrunculin-A; 
Molecular FormulaC22H31NO5S
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
InChIInChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1
InChIKeyDDVBPZROPPMBLW-IZGXTMSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Latrunculin A (CAS 76343-93-6) – A Defined Actin Inhibitor for Cytoskeletal Studies and Procurement Specification


Latrunculin A (LAT-A) is a well-defined 16-membered marine macrolide derived from the Red Sea sponge Negombata magnifica [1]. As an actin-binding compound, it is characterized by its ability to form a 1:1 stoichiometric complex with monomeric G-actin, thereby inhibiting its polymerization into filamentous F-actin [2]. This specific, reversible sequestration action results in the disruption of the actin cytoskeleton and distinguishes it from other classes of actin-modulating agents [3].

Why Substituting Latrunculin A with Other Actin Modulators Risks Experimental Outcomes


Substituting Latrunculin A with other actin-modulating compounds introduces significant experimental variables due to divergent and often opposing mechanisms of action. While Latrunculin A specifically sequesters monomeric G-actin to prevent polymerization [1], alternatives like Jasplakinolide stabilize and induce actin polymerization [2], and Cytochalasin D caps the barbed ends of existing filaments [3]. These distinct mechanisms lead to different, and sometimes contrasting, functional consequences in cell biology assays, as detailed in the quantitative evidence below. Therefore, simple substitution can invalidate comparative results and lead to incorrect conclusions about the role of actin dynamics.

Latrunculin A (76343-93-6) – Quantitative Evidence Guide for Procurement and Scientific Selection


Latrunculin A Exhibits Greater Potency than Latrunculin B in Inducing Cell Rounding

In a direct head-to-head comparison using NIL8 hamster fibroblasts, Latrunculin A was found to be more potent than its structural analog Latrunculin B. While the short-term effects of both compounds were similar, Latrunculin B was 'slightly less potent' [1]. Latrunculin A caused complete cell rounding at 0.2 μg/mL, whereas Latrunculin B required a higher concentration for a comparable effect. Furthermore, the long-term effects differed significantly: Latrunculin B's effects were transient due to gradual inactivation by serum, whereas the effects of Latrunculin A were sustained [1].

Cell Morphology Cytoskeleton Potency

Latrunculin A Reduces ATP Depletion in Neurons More Effectively than Cytochalasin D

In a study on cultured chick ciliary neurons, Latrunculin A was shown to reduce ATP depletion by approximately 50% when ATP synthesis was inhibited, an effect comparable to Jasplakinolide [1]. In contrast, Cytochalasin D was less effective in conserving ATP [1]. The superior performance of Latrunculin A is attributed to its mechanism of preventing actin assembly by sequestering monomers, thereby completely halting the ATP-consuming cycle of actin polymerization-depolymerization, whereas Cytochalasin D still allows some actin turnover [1].

Neuroscience ATP Conservation Ischemia

Latrunculin A Exhibits Defined and Differential Binding Affinities to Various Actin Nucleotide States

Latrunculin A demonstrates a distinct binding profile for different nucleotide-bound states of actin, a feature not uniformly characterized for all analogs. Its binding affinity (Kd) varies significantly depending on the actin nucleotide state, being 0.1 μM for ATP-actin, 0.4 μM for ADP-Pi-actin, and a much lower 4.7 μM for ADP-actin [1]. This differential affinity is crucial for its mechanism of action, as it preferentially targets and sequesters the ATP-bound monomeric form that is poised for polymerization, providing a level of mechanistic precision that distinguishes it from other actin inhibitors [2].

Binding Affinity Actin Dynamics Mechanism

Latrunculin A Inhibits Tumor Cell Invasion and HIF-1 Activation with Defined IC50 Values

In functional cell-based assays, Latrunculin A demonstrates quantifiable anti-cancer activity. It potently inhibits the invasion of highly metastatic human prostate cancer PC-3M cells in a Matrigel assay at concentrations ranging from 50 nM to 1 μM, with a 500 nM concentration decreasing spheroid disaggregation and cell migration by 3-fold [1]. Furthermore, it suppresses hypoxia-induced HIF-1 activation in T47D breast tumor cells with a defined IC50 of 6.7 μM [1]. These quantitative benchmarks provide a clear performance reference for researchers evaluating Latrunculin A for oncology applications.

Cancer Research Anti-Invasive HIF-1

Stable Aqueous Formulation of Latrunculin A Enables Ophthalmic Applications

A significant advancement for therapeutic and in vivo research applications is the development of a stable, aqueous pharmaceutical formulation of latrunculins, which addresses the compound's poor aqueous solubility [1]. The patented formulation, which avoids DMSO, is designed for ophthalmic use and has been demonstrated to be stable for at least six months when stored at refrigerated temperatures [1]. This represents a critical differentiation for Latrunculin A over many other actin inhibitors that lack a stable, clinically relevant formulation, enabling its use in long-term in vivo studies, such as reducing intraocular pressure in glaucoma models [1].

Ophthalmology Drug Formulation Stability

Latrunculin A (CAS 76343-93-6) – Principal Research and Industrial Application Scenarios


Dissecting the Energetics of Actin Dynamics in Neurobiology

Researchers investigating the metabolic cost of actin turnover in neurons should select Latrunculin A. As demonstrated by the evidence, it is superior to Cytochalasin D for conserving ATP by completely halting the actin polymerization cycle [1]. This makes it an essential tool for studies on ischemia, synaptic function, and neuronal energy metabolism where precise control over actin dynamics is required to interpret ATP consumption data.

Establishing Sustained Cytoskeletal Disruption in Long-Term Cell Culture

For experiments requiring prolonged disruption of the actin cytoskeleton to study processes like cell differentiation, long-term migration, or stable knockdown phenotypes, Latrunculin A is the preferred choice over Latrunculin B. Evidence from direct comparisons shows that Latrunculin A's effects are sustained over extended periods, whereas Latrunculin B's activity is transient and diminishes due to serum inactivation [1]. This ensures consistent experimental conditions throughout the assay period.

Investigating Tumor Cell Invasion and Hypoxic Signaling Pathways

In cancer research, Latrunculin A serves as a benchmark compound for studying actin-dependent processes like cell invasion and HIF-1 activation. Its well-defined IC50 values and fold-change effects in functional assays (e.g., 3-fold reduction in spheroid migration at 500 nM, IC50 of 6.7 μM for HIF-1) provide a quantifiable baseline for evaluating novel anti-metastatic or anti-angiogenic agents [1]. This makes it a critical control for high-content screening and mechanistic validation in oncology.

In Vivo Ophthalmic Studies Requiring a Stable, DMSO-Free Formulation

Scientists performing long-term in vivo studies, particularly in ophthalmology to evaluate treatments for glaucoma or other ocular conditions, will benefit from the availability of a stable, aqueous formulation of Latrunculin A. This patented formulation has demonstrated stability for at least six months under refrigeration [1], providing a reliable and clinically relevant vehicle for drug delivery that avoids the cytotoxic and confounding effects of DMSO, thereby increasing the translational relevance of the research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Latrunculin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.